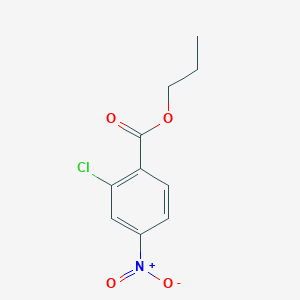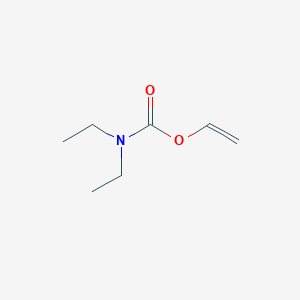
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide typically involves the following steps:
Starting Material: The synthesis begins with 1,8-naphthyridine-3-carboxylic acid.
Hydrazide Formation: The carboxylic acid group is converted to its hydrazide derivative using hydrazine hydrate under reflux conditions.
Chemical Reactions Analysis
2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-carboxylic acid position.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives .
Scientific Research Applications
2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerase II, which is crucial for DNA replication and cell division.
Receptor Binding: It binds to histamine receptors, particularly H1 receptors, and exhibits antihistaminic activity.
Pathways: The compound affects pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide is compared with other similar compounds, such as:
1,8-Naphthyridine Derivatives: These include compounds like enoxacin, nalidixic acid, and trovafloxacin, which have antibacterial properties.
Hydrazide Derivatives: Similar hydrazide derivatives are explored for their anticancer and anti-inflammatory activities.
The uniqueness of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide lies in its combined hydroxyl and hydrazide functionalities, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
60467-92-7 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-oxo-1H-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C9H8N4O2/c10-13-9(15)6-4-5-2-1-3-11-7(5)12-8(6)14/h1-4H,10H2,(H,13,15)(H,11,12,14) |
InChI Key |
UURWRMKYCLTNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)C(=O)NN)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)

![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)





![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)


